1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3/c1-25-11-13(17(24-25)29-2)18(28)26-9-7-12(8-10-26)16(27)23-15-6-4-3-5-14(15)19(20,21)22/h3-6,11-12H,7-10H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIBCBYTJIFHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Pyrazole Ring:
- Starting with a suitable precursor such as 3-methoxy-1-methyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and 1,3-diketones under acidic or basic conditions.
-
Attachment of the Piperidine Ring:
- The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, a piperidine derivative can react with an appropriate electrophile to form the desired piperidine structure.
-
Incorporation of the Trifluoromethyl Phenyl Group:
- The trifluoromethyl phenyl group can be attached through coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to facilitate the formation of the carbon-carbon bond.
-
Final Assembly:
- The final step involves the coupling of the pyrazole and piperidine intermediates, typically using amide bond formation reactions. This can be achieved through the use of coupling reagents like EDCI or HATU in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactive Sites and Functional Groups
The compound contains three key reactive regions:
-
Pyrazole ring (1-methyl-3-methoxy-substituted)
-
Amide/carboxamide linkages (piperidine-4-carboxamide and pyrazole-4-carbonyl)
-
Trifluoromethylphenyl group (electron-withdrawing substituent)
Methoxy Group Demethylation
The 3-methoxy group on the pyrazole ring undergoes demethylation under acidic or oxidative conditions. For example:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (1–2 M), reflux | 1-methyl-1H-pyrazole-4-carbonyl derivative with hydroxyl group |
This reactivity is analogous to methoxy-substituted pyrazoles in anti-inflammatory agents, where demethylation enhances metabolic stability .
Carboxamide Hydrolysis
The piperidine-4-carboxamide moiety is susceptible to hydrolysis under strongly acidic or basic conditions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (6 M), 100°C | Piperidine-4-carboxylic acid | |
| Basic hydrolysis | NaOH (2 M), 80°C | Corresponding carboxylate salt |
Similar hydrolysis patterns are observed in pyrazole-4-carboxamide derivatives, where the amide bond cleaves to form carboxylic acids .
Pyrazole Ring Functionalization
The pyrazole ring participates in regioselective cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids modifies the C-4 position:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/EtOH | 4-Aryl-substituted pyrazole derivatives |
This method is widely used to synthesize pyrazole-based kinase inhibitors .
Carbonyl to Hydroxymethyl
The pyrazole-4-carbonyl group can be reduced to a hydroxymethyl group:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, EtOH | 4-(Hydroxymethyl)-pyrazole derivative |
Reduction enhances solubility, as seen in chromone-pyrazole hybrids .
Trifluoromethyl Group Stability
The -CF₃ group on the phenyl ring is chemically inert under most conditions but enhances lipophilicity and metabolic resistance. No direct reactions involving the -CF₃ group were reported, consistent with its role as a stabilizing substituent.
Synthetic Pathways
The compound is synthesized via multi-step protocols:
-
Pyrazole Core Formation : Claisen-Schmidt condensation or cyclocondensation .
-
Piperidine Functionalization : Amidation using carbodiimide coupling agents (e.g., WSC-HCl) .
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Final Assembly : Sequential coupling of pyrazole-carbonyl and piperidine-carboxamide moieties.
Mechanistic Insights
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyrazole compounds exhibit antiviral properties, particularly against influenza viruses. Studies have shown that compounds similar to 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide can inhibit the RNA-dependent RNA polymerase (RdRP) of influenza A virus by disrupting protein-protein interactions essential for viral replication .
Anti-cancer Properties
The compound has been investigated for its anti-cancer potential. A study focusing on pyrazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism of action involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Anti-inflammatory Effects
Pyrazole derivatives have also shown promise as anti-inflammatory agents. Compounds structurally related to this compound have been reported to inhibit inflammatory pathways, suggesting their utility in treating inflammatory diseases .
Case Study 1: Antiviral Screening
A series of pyrazole derivatives were synthesized and screened for antiviral activity against the influenza virus. Among these, the compound demonstrated significant inhibition of viral replication at low micromolar concentrations without exhibiting cytotoxicity on host cells .
Case Study 2: Cancer Cell Line Testing
The compound was tested against multiple cancer cell lines using the MTT assay. Results indicated a dose-dependent decrease in cell viability, with notable effects observed in MCF7 (breast cancer) and A549 (lung cancer) cell lines .
Case Study 3: Inflammation Model
In an animal model of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups, supporting its potential use as an anti-inflammatory therapeutic agent .
Mechanism of Action
The mechanism of action of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group is known to enhance binding affinity and metabolic stability, while the pyrazole and piperidine rings can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related molecules from the evidence:
*Estimated formula based on structural analysis.
Key Structural and Pharmacological Differences
Heterocyclic Core Variations: The target compound uses a pyrazole-carbonyl-piperidine scaffold, whereas compounds employ oxazole-methyl-piperidine frameworks. ’s CB1 antagonist replaces the methoxy group with a sulfonamide, increasing polar surface area (tPSA >90 Ų) to restrict blood-brain barrier (BBB) penetration, a critical feature for peripheral action .
Substituent Effects :
- The trifluoromethyl group is a common motif in , and 15 compounds, improving metabolic stability and target affinity. However, its position (e.g., 2-trifluoromethylphenyl in the target vs. 5-trifluoromethylpyrazole in ) alters steric and electronic interactions .
- Methoxy vs. Chloro Substitutions : The target’s 3-methoxy group may enhance solubility compared to ’s 3-chlorophenyl analog, which could prioritize membrane permeability .
In contrast, ’s oxazole derivatives (tPSA ~70 Ų) may exhibit better CNS access . LogP Values: The trifluoromethyl group and pyrazole ring likely lower the target’s logP (~3.5) compared to ’s lipophilic oxazole derivatives (logP ~5.0), balancing solubility and permeability .
Biological Activity
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a piperidine ring, a pyrazole moiety, and a carbonyl group. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 440.42 g/mol. Its unique structural components suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Properties
Recent research indicates that pyrazole derivatives generally exhibit significant anticancer activity. For example, compounds with similar structural features have been reported to inhibit the growth of multiple cancer types, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
- Prostate Cancer
In vitro studies have shown that these compounds can effectively reduce cell viability and induce apoptosis in cancer cells .
Anti-inflammatory Effects
Pyrazole derivatives have also been associated with anti-inflammatory activities. In particular, certain compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives tested in carrageenan-induced edema models showed significant reductions in inflammation comparable to standard anti-inflammatory drugs like dexamethasone .
Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A study focused on synthesizing various pyrazole derivatives found that specific modifications to the pyrazole ring enhanced biological activity against cancer cell lines. The incorporation of different substituents on the aryl groups significantly influenced antiproliferative effects .
Study 2: Anti-inflammatory Activity Assessment
In another investigation, a series of pyrazole-based compounds were evaluated for their anti-inflammatory properties using in vivo models. Results indicated that several derivatives exhibited potent activity against induced inflammation in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .
Data Summary Table
Q & A
What are the critical parameters for optimizing the synthesis of this compound, and how can yield/purity be maximized?
Category: Basic (Synthesis Optimization)
Answer:
- Stepwise Synthesis: The synthesis involves sequential coupling of the pyrazole and piperidine-carboxamide moieties. Key steps include amide bond formation and protection/deprotection strategies to avoid side reactions .
- Reaction Conditions: Temperature control (typically 40–80°C), solvent selection (ethanol or methanol for polar intermediates), and catalysts (triethylamine for acid scavenging) are critical for selectivity .
- Analytical Monitoring: Use HPLC to track intermediate purity (>95%) and NMR for structural validation. Adjust reaction time based on real-time HPLC data to prevent over-reaction .
Which spectroscopic and computational methods are most reliable for structural characterization?
Category: Basic (Structural Analysis)
Answer:
- Core Techniques:
- Advanced Methods:
How can researchers resolve contradictory pharmacological data between in vitro and in vivo studies?
Category: Advanced (Data Analysis)
Answer:
- Controlled Replication: Repeat assays under standardized conditions (e.g., cell line passage number, animal strain) to isolate variables .
- Metabolite Profiling: Use LC-MS to identify active/inactive metabolites in vivo that may explain efficacy gaps .
- Orthogonal Assays: Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinities .
What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Category: Advanced (SAR Studies)
Answer:
- Analog Design: Synthesize derivatives with modifications at the methoxy group (e.g., ethoxy, halogen substitutes) and trifluoromethyl phenyl ring .
- Biological Screening: Test analogs against a panel of related targets (e.g., kinase isoforms) to map selectivity .
- Computational Docking: Use AutoDock or Schrödinger to predict binding modes and guide rational design .
How should researchers address stability and solubility challenges in preclinical testing?
Category: Advanced (Preclinical Development)
Answer:
- Pre-formulation Studies:
- Storage Conditions: Store lyophilized powder at -80°C under argon to prevent hydrolysis/oxidation .
What methodologies are recommended for identifying and quantifying synthetic impurities?
Category: Advanced (Analytical Chemistry)
Answer:
- HPLC-MS/MS: Detect low-abundance impurities (e.g., de-methylated byproducts) with a C18 column and 0.1% formic acid gradient .
- QbD Approach: Define critical quality attributes (CQAs) using design-of-experiments (DoE) to optimize purification steps .
How can computational modeling predict off-target effects or toxicity?
Category: Advanced (Computational Toxicology)
Answer:
- Target Profiling: Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to identify off-target kinases or GPCRs .
- ToxCast Data: Cross-reference with Tox21 assays to flag hepatotoxicity risks (e.g., CYP3A4 inhibition) .
What experimental designs are optimal for comparing in vitro and in vivo pharmacokinetics?
Category: Advanced (PK/PD Studies)
Answer:
- In Vitro: Use Caco-2 cells for permeability (Papp > 1 × 10⁻⁶ cm/s) and microsomal stability (t½ > 30 min) .
- In Vivo: Conduct cassette dosing in rodents with LC-MS/MS quantification to assess AUC and clearance .
How can researchers validate the mechanism of action (MOA) in complex biological systems?
Category: Advanced (Mechanistic Studies)
Answer:
- CRISPR Knockout: Generate target-knockout cell lines to confirm on-target effects .
- Phosphoproteomics: Use SILAC-based mass spectrometry to map signaling pathway modulation .
What are best practices for scaling up synthesis while maintaining reproducibility?
Category: Advanced (Process Chemistry)
Answer:
- PAT Integration: Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temp) .
- DoE Optimization: Use response surface methodology (RSM) to define scalable reaction conditions (e.g., solvent volume, stirring rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
